molecular formula C8H13NO3 B12605344 N-Pent-4-enoyl-L-alanine CAS No. 649719-84-6

N-Pent-4-enoyl-L-alanine

Cat. No.: B12605344
CAS No.: 649719-84-6
M. Wt: 171.19 g/mol
InChI Key: MPRFKWCPYHWQIS-LURJTMIESA-N
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Description

N-Pent-4-enoyl-L-alanine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-4-enoyl group attached to the nitrogen atom of L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-4-enoyl-L-alanine typically involves the acylation of L-alanine with pent-4-enoic acid. The reaction is carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:

  • Dissolve L-alanine in a suitable solvent like dichloromethane.
  • Add pent-4-enoic acid and DCC to the solution.
  • Introduce DMAP as a catalyst.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates.

Chemical Reactions Analysis

Types of Reactions: N-Pent-4-enoyl-L-alanine undergoes various chemical reactions, including:

    Oxidation: The double bond in the pent-4-enoyl group can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated N-pentanoyl-L-alanine.

    Substitution: N-substituted derivatives of L-alanine.

Mechanism of Action

The mechanism of action of N-Pent-4-enoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in fatty acid oxidation by forming a CoA-derivative, which competes with natural substrates . This inhibition can lead to altered metabolic processes and has potential therapeutic implications.

Comparison with Similar Compounds

Uniqueness: N-Pent-4-enoyl-L-alanine is unique due to its combination of the pent-4-enoyl group and L-alanine, which imparts specific chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications distinguish it from other similar compounds.

Properties

CAS No.

649719-84-6

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2S)-2-(pent-4-enoylamino)propanoic acid

InChI

InChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

MPRFKWCPYHWQIS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCC=C

Canonical SMILES

CC(C(=O)O)NC(=O)CCC=C

Origin of Product

United States

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